2-Iodo-1-methylpyrrole
Overview
Description
2-Iodo-1-methylpyrrole is a chemical compound with the molecular formula C5H6IN. It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-Iodo-1-methylpyrrole consists of a five-membered ring containing one nitrogen atom and four carbon atoms. One of the carbon atoms is substituted with an iodine atom and a methyl group .Scientific Research Applications
Applications in Chromophoric and Thin-Film Properties
Research has explored novel heterocycle-based azine/azinium−(π-bridge)−pyrrole systems, including compounds like [(1-(pyrid-4-yl)-2-(N-methylpyrrol-2-yl)]ethene. These systems, upon reacting with iodobenzyl-functionalized surfaces, form polar-ordered σ-bonded thin films, which have been studied for their optical, electrochemical, and thermal properties. Such films are characterized by techniques like optical spectroscopy and atomic force microscopy, indicating potential applications in materials science and nanotechnology (Facchetti et al., 2002).
Role in Thermal Reactions of Organic Nitrogen Compounds
Another study focused on the thermal reactions of 1-methylpyrrole, which is closely related to 2-Iodo-1-methylpyrrole, under varying temperature conditions. This study provides insights into the behavior of such compounds under high temperatures, which could be relevant for chemical engineering and reaction kinetics research (Jacobson et al., 1958).
Photophysics and Photodissociation Studies
Research into the photophysics of jet-cooled N-methylpyrrole molecules, following excitation to their first excited singlet state, has implications in understanding the behavior of pyrrole derivatives upon exposure to UV light. This has potential applications in photochemistry and molecular physics (Sage et al., 2008).
Electrochemical Applications
Studies on the electrodeposition of poly-N-methylpyrrole films from aqueous solutions have implications for the development of new materials in electrochemistry. This research could contribute to advancements in the creation of novel electroactive polymers and coatings (Asavapiriyanont et al., 1984).
Environmental Sensing and Detection
A study presented a new colorimetric chemodosimeter for Hg2+ based on a charge-transfer compound of N-methylpyrrole with TCNQ. This research indicates the potential use of such compounds in environmental sensing and detection of heavy metals (Kaur et al., 2010).
properties
IUPAC Name |
2-iodo-1-methylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN/c1-7-4-2-3-5(7)6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUKRIWLBFTBER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512859 | |
Record name | 2-Iodo-1-methyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1-methylpyrrole | |
CAS RN |
34671-29-9 | |
Record name | 2-Iodo-1-methyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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